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Compound of Interest

Compound Name: Lauroylsarcosine

Cat. No.: B1583730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Lauroylsarcosine, also known as Sarkosyl, is an anionic surfactant that has proven to be a

valuable tool in the challenging field of membrane protein biochemistry. Its utility lies in its

ability to effectively solubilize membrane proteins while often preserving their structural integrity

and biological function, a critical requirement for downstream applications such as structural

biology, functional assays, and drug development. Composed of a hydrophobic lauroyl tail and

a hydrophilic sarcosine head group, this detergent disrupts the lipid bilayer and forms micelles

around integral membrane proteins, thereby extracting them into an aqueous solution. Unlike

harsher detergents such as sodium dodecyl sulfate (SDS), N-Lauroylsarcosine is considered

a milder denaturant, making it particularly suitable for sensitive protein targets.

These application notes provide a comprehensive overview of the properties of N-

Lauroylsarcosine, detailed protocols for its use in membrane protein solubilization, and a

summary of its performance with various protein types.

Physicochemical Properties of N-Lauroylsarcosine
Understanding the physicochemical properties of a detergent is crucial for designing an

effective solubilization protocol. The critical micelle concentration (CMC) is a key parameter,

representing the concentration at which detergent monomers begin to form micelles, a

prerequisite for membrane solubilization.
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Property Value

Molecular Formula C₁₅H₂₈NNaO₃

Molecular Weight 293.38 g/mol

Class Anionic Amino Acid Surfactant

Appearance White to off-white powder

Critical Micelle Conc. (CMC) ~14-16 mM in water

Aggregation Number ~80

Denaturing Strength Mild

Data Presentation: Solubilization Efficiency of
Lauroylsarcosine
The effectiveness of N-Lauroylsarcosine can vary depending on the specific membrane

protein and the biological system. The following table summarizes quantitative data from

various studies, providing a comparative overview of its solubilization efficiency.
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Protein/Syste
m

Source
Organism

Lauroylsarcosi
ne
Concentration

Solubilization
Efficiency

Reference

Total Membrane

Proteins
Spiroplasma citri

6-20 µmol/mg

protein
Up to 90% [1]

Cytoplasmic

Membrane

Proteins

Escherichia coli Not specified
Selective

solubilization
[2]

Non-classical

Inclusion Bodies

(G-CSF)

Escherichia coli 0.1% (w/v)

~6% (10-fold

higher than

classical IBs)

Inclusion Bodies

(hG-CSF)
Escherichia coli 0.2% (w/v)

Effective

solubilization

Outer Membrane

Proteins

Edwardsiella

ictaluri
Not specified

Effective for

vaccine prep
[3]

Viral Envelope

Proteins

(General)

Enveloped

Viruses
Varies

Effective for

disruption
[4]

Experimental Protocols
General Protocol for Solubilization of Membrane
Proteins
This protocol provides a starting point for the solubilization of integral membrane proteins from

a prepared membrane fraction. Optimization of detergent concentration, buffer composition,

temperature, and incubation time is often necessary for a specific protein of interest.

Materials:

Isolated membrane pellet

Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA
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Protease Inhibitor Cocktail (add fresh)

10% (w/v) N-Lauroylsarcosine stock solution in deionized water

Procedure:

Membrane Preparation: Start with a high-quality membrane pellet obtained from cell lysis

and differential centrifugation. The final high-speed spin to pellet membranes is typically

performed at 100,000 x g for 60 minutes at 4°C.

Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of

Solubilization Buffer. Determine the total protein concentration using a detergent-compatible

protein assay (e.g., BCA assay).

Adjust Protein Concentration: Dilute the membrane suspension with ice-cold Solubilization

Buffer to a final protein concentration of 2-5 mg/mL.

Add Detergent: Add the 10% N-Lauroylsarcosine stock solution to the membrane

suspension to achieve the desired final concentration. A common starting point is 1.0% (w/v).

It is advisable to test a range from 0.5% to 2.0%. Ensure the final detergent-to-protein mass

ratio is at least 4:1.

Solubilization: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet

unsolubilized membrane fragments and aggregated proteins.

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized

membrane proteins. This fraction is now ready for downstream applications such as affinity

purification, immunoprecipitation, or functional assays.

Protocol for Selective Solubilization of E. coli Inner
Membranes
N-Lauroylsarcosine can be used to selectively solubilize the inner membrane of E. coli,

leaving the outer membrane intact. This is a valuable technique for fractionating bacterial

membrane proteins.
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Materials:

E. coli cell pellet

Buffer A: 20 mM Tris-HCl, pH 8.0

Lysozyme

DNase I

Sarkosyl Solution: 2% (w/v) N-Lauroylsarcosine in Buffer A

Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in Buffer A containing lysozyme and DNase I.

Incubate on ice to facilitate cell wall digestion.

Mechanical Disruption: Further disrupt the cells using a French press or sonication.

Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to pellet

unbroken cells and large debris.

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at

100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

Selective Solubilization: Resuspend the membrane pellet in the Sarkosyl Solution. Incubate

at room temperature with gentle agitation for 30-60 minutes.

Outer Membrane Isolation: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C. The

supernatant will contain the solubilized inner membrane proteins, while the pellet will be

enriched in outer membrane components.

Downstream Processing: The supernatant containing the inner membrane proteins can be

used for further purification or analysis. The outer membrane pellet can be washed and

resuspended in a suitable buffer.
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Visualization of Experimental Workflow and a
Relevant Signaling Pathway
Experimental Workflow for Membrane Protein
Solubilization
The following diagram illustrates the general workflow for the solubilization of membrane

proteins using N-Lauroylsarcosine.
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Caption: General workflow for membrane protein solubilization.
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Signaling Pathway in Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids

that serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal

transduction. While various detergents are used to isolate these rafts, the principle of their role

in signaling is illustrated below with a simplified representation of a generic receptor tyrosine

kinase (RTK) pathway, such as the EGFR pathway, which is often localized to these domains.
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Caption: Simplified RTK signaling pathway in a lipid raft.
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Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low Yield of Target Protein

- Insufficient detergent

concentration.- Suboptimal

detergent-to-protein ratio.-

Incomplete membrane

solubilization (time/temp).

- Increase N-Lauroylsarcosine

concentration in 0.25%

increments.- Ensure

detergent:protein mass ratio is

at least 4:1.- Increase

incubation time (up to 4h) or try

incubation at room

temperature for 30-60 min.

Protein Aggregation

- Detergent concentration is

too low (below CMC in the final

buffer).- Inappropriate buffer

pH or ionic strength.

- Ensure the final detergent

concentration remains above

the CMC in all subsequent

buffers.- Screen a range of pH

values (e.g., 6.5-8.5) and NaCl

concentrations (e.g., 50-500

mM).

Loss of Protein Function

- Protein denaturation by the

detergent.- Proteolytic

degradation.

- Decrease N-Lauroylsarcosine

concentration.- Ensure a fresh

and effective protease inhibitor

cocktail is used at all stages.

Interference in Downstream

Assays

- Detergent interferes with the

assay (e.g., affinity binding,

enzyme activity).

- Reduce the detergent

concentration in the final

sample by dilution or dialysis

(ensure it remains above the

CMC).- Consider a detergent

exchange step into a more

compatible detergent for the

specific application.

Conclusion
N-Lauroylsarcosine is a versatile and effective detergent for the solubilization of a wide range

of membrane proteins. Its mild nature makes it a valuable option when preserving protein
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structure and function is paramount. The protocols and data presented here provide a solid

foundation for researchers to develop and optimize their membrane protein extraction

strategies. As with any detergent-based protocol, empirical optimization for each specific

protein of interest is key to achieving the highest yield and purity of functional protein for

successful downstream applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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